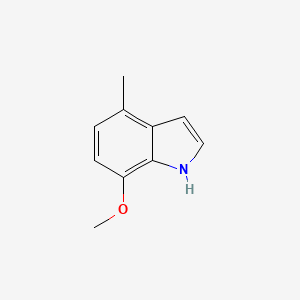

7-methoxy-4-methyl-1H-indole

CAS No.: 360070-91-3

Cat. No.: VC2833052

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 360070-91-3 |

|---|---|

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.2 g/mol |

| IUPAC Name | 7-methoxy-4-methyl-1H-indole |

| Standard InChI | InChI=1S/C10H11NO/c1-7-3-4-9(12-2)10-8(7)5-6-11-10/h3-6,11H,1-2H3 |

| Standard InChI Key | VKAQZQQBHIQHEQ-UHFFFAOYSA-N |

| SMILES | CC1=C2C=CNC2=C(C=C1)OC |

| Canonical SMILES | CC1=C2C=CNC2=C(C=C1)OC |

Introduction

Chemical Identity and Properties

7-Methoxy-4-methyl-1H-indole (CAS: 360070-91-3) is a substituted indole with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.200 g/mol . The compound's physical and chemical properties provide essential insights into its behavior in different environments and its potential utility in chemical reactions.

Physical and Chemical Properties

The compound exhibits specific physicochemical characteristics that define its behavior in various experimental conditions and applications. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 7-Methoxy-4-Methyl-1H-Indole

| Property | Value |

|---|---|

| CAS Number | 360070-91-3 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.200 g/mol |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 312.3±22.0 °C at 760 mmHg |

| Flash Point | 114.5±12.6 °C |

| Exact Mass | 161.084061 |

| PSA (Polar Surface Area) | 25.02000 |

| LogP | 2.52 |

| Vapour Pressure | 0.0±0.6 mmHg at 25°C |

| Index of Refraction | 1.622 |

The compound's LogP value of 2.52 indicates moderate lipophilicity , suggesting a balance between hydrophobic and hydrophilic properties. This characteristic is particularly important for understanding the compound's potential interactions with biological systems, including its membrane permeability and solubility profile in various solvents.

Structural Characteristics

The structural features of 7-methoxy-4-methyl-1H-indole significantly influence its reactivity and potential biological activities. The indole core consists of a benzene ring fused to a pyrrole ring, creating a planar aromatic system. The methoxy group at position 7 contributes to the compound's electronic properties and potential hydrogen bonding interactions, while the methyl group at position 4 affects the electron density distribution and steric properties of the molecule.

Related Compounds and Structural Analogues

Several compounds structurally related to 7-methoxy-4-methyl-1H-indole have been documented in the literature. Understanding these structural analogues provides valuable insights into the potential reactivity patterns and applications of our target compound.

7-Methoxy-4-Methyl-2,3-Dihydro-1H-Indole-2,3-Dione

This oxidized derivative (CAS: 72985-49-0) features additional carbonyl groups at positions 2 and 3, resulting in a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . The presence of these carbonyl groups significantly alters the electronic properties and reactivity of the compound compared to 7-methoxy-4-methyl-1H-indole.

7-Methoxy-2-Methyl-1H-Indole

This positional isomer (CAS: 53512-46-2) differs from our target compound in that the methyl group is located at position 2 rather than position 4 . This structural variation can lead to significant differences in electronic distribution, affecting the compound's reactivity and potential biological activities.

Functionalized Derivatives

More complex derivatives of 7-methoxy-4-methyl-1H-indole include compounds such as Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate, which features additional functional groups that expand its potential applications in organic synthesis and medicinal chemistry. These functionalized derivatives demonstrate the versatility of the indole scaffold for further chemical modifications.

Example Synthesis of Related Compounds

One documented synthesis involves the preparation of 7-methoxy-2-methyl-1H-indole from methyl 4-methoxy-1H-indole-2-carboxylate using lithium aluminum hydride in tetrahydrofuran . The reaction involves reduction of the carboxylate group followed by rearrangement to yield the 2-methyl derivative with reported yields of up to 99% . Although this synthesis targets a positional isomer, similar approaches might be adapted for the preparation of 7-methoxy-4-methyl-1H-indole with appropriate modifications to the starting materials.

Current Research Trends and Future Directions

Research involving 7-methoxy-4-methyl-1H-indole and related indole derivatives continues to evolve, with several notable trends and potential future directions.

Structure-Activity Relationship Studies

Understanding the relationship between structural features and biological activities is crucial for optimizing the properties of indole derivatives. The specific positions of the methoxy and methyl substituents in 7-methoxy-4-methyl-1H-indole could significantly influence its biological properties compared to related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume